7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield oxidized derivatives with altered antiviral properties.
Scientific Research Applications
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of temsavir analogs and their chemical properties.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as an antiviral agent, particularly in the treatment of HIV-1.
Mechanism of Action
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid exerts its effects by inhibiting the attachment of HIV-1 to host cells. This is achieved through its interaction with the envelope glycoprotein Env on the surface of the virus, preventing the virus from binding to the host receptor CD4 . This mechanism of action is similar to that of temsavir, but this compound has been shown to have greater potency.
Comparison with Similar Compounds
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid is compared with other similar compounds, such as temsavir and other HIV-1 attachment inhibitors. The uniqueness of this compound lies in its improved antiviral potency and its specific interactions with the viral envelope glycoprotein . Similar compounds include:
Temsavir: The parent compound of this compound, used as an HIV-1 attachment inhibitor.
Fostemsavir: A prodrug of temsavir, also used as an HIV-1 attachment inhibitor.
This compound stands out due to its enhanced potency and potential for use in more effective antiviral therapies.
Properties
IUPAC Name |
7-amino-2-oxo-8H-1,8-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBQLMTFKNEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.